Dipotassium iridium hexachloride

Electrocatalysis Oxygen Evolution Reaction Proton Exchange Membrane Water Electrolysis

Irreproducible catalyst synthesis often stems from inconsistent iridium precursor quality. K₂IrCl₆ eliminates this variable through its well-defined cubic antifluorite structure and low aqueous solubility (1.1 g/100 g H₂O at 20°C), enabling controlled hydrolysis during heterogeneous catalyst preparation. - Preferred precursor for the atomically dispersed IrVI-ado OER catalyst (Science 2024); 10× higher mass activity vs. conventional IrO₂. - Thermal stability >385°C and low hygroscopicity ensure consistent vapor delivery in CVD/ALD processes. - High iridium content (≥39%) and predictable ligand substitution chemistry maximize precious-metal utilization efficiency.

Molecular Formula Cl6IrK2-4
Molecular Weight 483.1 g/mol
CAS No. 16920-56-2
Cat. No. B103190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium iridium hexachloride
CAS16920-56-2
Molecular FormulaCl6IrK2-4
Molecular Weight483.1 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ir]
InChIInChI=1S/6ClH.Ir.2K/h6*1H;;;/q;;;;;;;2*+1/p-6
InChIKeyISBYVKZBUSOTBC-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium Iridium Hexachloride – Technical Overview


Dipotassium iridium hexachloride (K₂IrCl₆, CAS 16920-56-2), also known as potassium hexachloroiridate(IV), is a black crystalline powder with a density of 3.546 g/cm³ and a melting point exceeding 385 °C . It serves as a stable, well-defined iridium(IV) precursor for synthesizing advanced catalysts, nanoparticles, and functional materials [1]. The compound exhibits cubic antifluorite structure with a well-characterized antiferromagnetic transition at 3.01 K, making it a model system for studying magnetic frustration and spin-lattice coupling [2]. Its high iridium content (≥39 %) and predictable ligand substitution chemistry underpin its utility in both academic research and industrial thin-film deposition .

Iridium(IV) precursor for advanced catalyst and nanoparticle synthesis
Model system for magnetic frustration and spin‑lattice coupling studies
High iridium weight fraction supports cost‑efficient precious‑metal research

Dipotassium Iridium Hexachloride Substitution Risks


Although several iridium(IV) hexachlorometallate salts share the [IrCl₆]²⁻ anion, their counter‑cation identity dictates critical physicochemical properties that directly impact downstream process outcomes. The potassium salt (K₂IrCl₆) exhibits a unique combination of low aqueous solubility (1.1 g/100 g H₂O at 20 °C), high thermal stability (>385 °C), and a well‑defined crystallographic phase that enables its use as a heavy‑atom derivative in protein crystallography [1]. In contrast, the sodium analog (Na₂IrCl₆·6H₂O) is freely soluble in water, which can be detrimental for heterogenous catalyst synthesis where controlled hydrolysis is required [2]. Similarly, the ammonium salt ((NH₄)₂IrCl₆) decomposes at temperatures as low as 200 °C, limiting its applicability in high‑temperature vapor deposition processes [3]. Furthermore, the iridium content per gram of compound varies markedly among these salts (34–43 %), directly affecting the economic efficiency of precious metal utilization [4]. Substituting without considering these quantitative differences may lead to irreproducible synthesis outcomes or suboptimal material performance.

Na₂IrCl₆·6H₂O Freely water‑soluble; uncontrolled hydrolysis may compromise heterogeneous catalyst synthesis.
(NH₄)₂IrCl₆ Decomposes above 200 °C, limiting high‑temperature CVD/ALD processes.
Na₂IrCl₆·6H₂O Lower iridium content (34 %) reduces precious‑metal efficiency per gram.

Dipotassium Iridium Hexachloride – Key Differentiators


OER Activity: IrVI-ado vs. Benchmark IrO₂

Atomically dispersed IrVI oxide (IrVI‑ado), synthesized by oxidatively substituting the ligands of K₂IrCl₆ with MnO₂, demonstrates a mass‑specific activity of 1.7 × 10⁵ A gᵢᵣ⁻¹ and a turnover number of 1.5 × 10⁸, exceeding benchmark rutile IrO₂ (Elyst Ir75) by a factor of 10 at an iridium loading of 0.02 mgᵢᵣ cm⁻² in 1 M H₂SO₄ at 1.6 V vs RHE [1]. The material maintains stable operation at current densities up to 2.3 A cm⁻² in a PEM electrolyzer, confirming that the K₂IrCl₆‑derived catalyst retains the high‑valent IrVI state under industrial conditions [1].

OER Mass Activity
Head‑to‑head
10‑fold higher mass activity vs benchmark IrO₂
Enables low‑iridium‑loading catalyst design.
1 M H₂SO₄, 0.02 mgᵢᵣ cm⁻², 1.6 V vs RHE.
Electrocatalysis Oxygen Evolution Reaction Proton Exchange Membrane Water Electrolysis

Iridium Content Comparison Across Salts

The theoretical iridium content of K₂IrCl₆ is 39.79 %, with commercial technical grades specifying ≥39.0 % Ir . In comparison, the hydrated sodium salt Na₂IrCl₆·6H₂O contains only 34 % Ir due to the mass of six water molecules , while the ammonium salt (NH₄)₂IrCl₆ can reach 43 % Ir . The potassium salt thus offers a higher active metal density than the sodium analog while avoiding the low thermal stability of the ammonium salt (see next evidence item).

Iridium Content
Cross‑study
39.0–39.8 % Ir vs 34 % (Na salt) and 43 % (NH₄ salt)
Higher metal density than hydrated sodium analog.
Commercial specification, gravimetric basis.
Precious Metal Economics Precursor Purity Gravimetric Analysis

Aqueous Solubility Advantage

K₂IrCl₆ exhibits limited solubility in water, measured at 0.66 g/100 g H₂O at 0 °C and 1.1 g/100 g H₂O at 20 °C [1]. The ammonium analog (NH₄)₂IrCl₆ is slightly more soluble (1.36 g/100 g H₂O at 25 °C) , while the sodium analog Na₂IrCl₆·6H₂O is freely soluble in water [2]. This low solubility of K₂IrCl₆ is advantageous for heterogeneous catalyst preparation where slow, controlled release of iridium species is desired, and it facilitates purification by recrystallization.

Aqueous Solubility
Cross‑study
1.1 g/100 g H₂O at 20 °C
Controlled solubility supports heterogeneous catalyst preparation.
19 % lower than (NH₄)₂IrCl₆; Na salt is freely soluble.
Heterogeneous Catalyst Synthesis Controlled Precipitation Material Purity

Superior Thermal Stability

K₂IrCl₆ has a melting point >385 °C and is stable under ambient conditions, with no decomposition reported below this temperature . In stark contrast, the ammonium analog (NH₄)₂IrCl₆ begins to decompose above 200 °C, releasing nitrogen, ammonium chloride, and hydrogen chloride while depositing metallic iridium [1]. This thermal robustness makes K₂IrCl₆ a reliable precursor for high‑temperature processes such as CVD and ALD, whereas the ammonium salt cannot be used in such applications without uncontrolled decomposition.

Thermal Stability
Cross‑study
>385 °C stable vs ammonium salt decomposes above 200 °C
Wider processing window for vapor‑phase deposition.
Enables CVD/ALD without premature precursor breakdown.
Chemical Vapor Deposition Atomic Layer Deposition High‑Temperature Synthesis

Key Applications of Dipotassium Iridium Hexachloride


PEM Water Electrolysis Catalyst

K₂IrCl₆ serves as the preferred iridium source for synthesizing the atomically dispersed IrVI oxide catalyst (IrVI‑ado) described in the Science 2024 paper. The 10‑fold higher mass activity and extended stability (turnover number 1.5 × 10⁸) of the resulting catalyst directly translate to lower iridium loadings in membrane electrode assemblies [1]. Procurement of K₂IrCl₆ is therefore recommended for groups aiming to replicate or extend this breakthrough in acidic OER catalysis.

High-Temperature CVD and ALD Precursor

Owing to its thermal stability (>385 °C) and well‑defined vapor pressure characteristics, K₂IrCl₆ is a suitable precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of iridium‑containing thin films. The potassium counterion does not introduce unwanted impurities in the final metallic film, and the compound's low hygroscopicity compared to hydrated salts ensures consistent vapor delivery [2]. This makes it a viable alternative to more volatile but less stable organoiridium precursors.

Macromolecular Crystallography Heavy-Atom Derivative

The strong anomalous scattering of iridium (f' and f'' values) makes K₂IrCl₆ an effective heavy‑atom derivative for phasing protein structures. Its moderate solubility (1.1 g/100 g H₂O) allows controlled soaking of crystals without osmotic shock, and the [IrCl₆]²⁻ anion binds specifically to lysine and arginine residues. The compound's cubic lattice parameter (a₀ = 9.765 Å) is well characterized, facilitating its identification in difference Fourier maps [3].

Magnetic Frustration Model System

K₂IrCl₆ exhibits a well‑documented antiferromagnetic phase transition at 3.01 K and a displacive transition at 2.83 K, making it an ideal testbed for investigating Heisenberg–Kitaev exchange interactions on a face‑centered cubic lattice. The availability of high‑quality single crystals and the compound's structural simplicity (cubic Fm‑3m space group) enable precise experimental validation of theoretical models for quantum spin liquids [4].

Application
Selection Property
Validation Focus
PEM water electrolysis catalyst research
Precursor for atomically dispersed IrVI oxide with reported high OER activity
Mass activity and durability in membrane electrode assembly testing
High‑temperature CVD/ALD of iridium films
Thermal robustness and low hygroscopicity compared to hydrated salts
Film purity and conformality under deposition conditions
Macromolecular crystallography heavy‑atom phasing
Strong anomalous scattering and controlled solubility for crystal soaking
Difference Fourier map identification and phasing power
Magnetic frustration model system
Well‑characterized antiferromagnetic transition and cubic lattice
Specific heat and susceptibility measurements in single crystals

Technical Documentation Hub

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28 linked technical documents
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